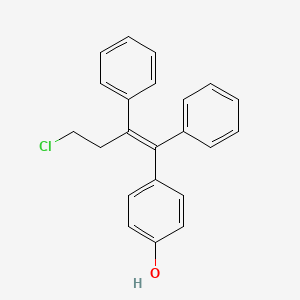

4-(4-Chloro-1,2-diphénylbut-1-én-1-yl)phénol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phenolic compounds often involves multi-step reactions, including etherization, reduction of nitro groups, diazotization, and hydrolysis, to achieve high yields and purity. For example, the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene demonstrates a typical approach to synthesizing complex phenolic compounds, with a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various quantum chemical calculations, including Density Functional Theory (DFT), to optimize the geometry and understand the vibrational spectra. Studies on compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have employed single-crystal X-ray diffraction to elucidate their planar structures and the arrangements of rings, providing a foundation for understanding the molecular structure of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol (Tang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of phenolic compounds can be significantly diverse. For instance, the photocatalytic degradation of 4-chlorophenol under visible light in the presence of titania highlights the potential reactivity pathways that could be relevant for understanding the chemical behavior of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol in environmental applications (Kim & Choi, 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Single crystal X-ray structure analyses provide detailed insights into the molecular arrangement and physical characteristics critical for designing materials with desired properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming complexes with metals or other organic compounds, are fundamental aspects of their chemistry. Studies on related compounds, such as the synthesis and characterization of novel peripherally and non-peripherally tetra substituted zinc(II) and magnesium(II) phthalocyanines, offer insights into the electronic structure, photochemical, and redox behaviors that could be analogous to 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol (Yalazan et al., 2019).

Applications De Recherche Scientifique

Modulateurs sélectifs des récepteurs aux œstrogènes (SERM)

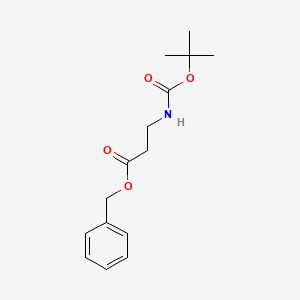

Ce composé est utilisé dans la préparation de modulateurs sélectifs des récepteurs aux œstrogènes (SERM) {svg_1}. Les SERM sont un nouveau groupe d'œstrogènes tissulaires spécifiques qui peuvent être utilisés chez les femmes pour le traitement des symptômes de la ménopause, de l'ostéoporose, de la maladie d'Alzheimer et des maladies cardiovasculaires sans le risque cancérigène {svg_2}.

Chimie organique

Dans le domaine de la chimie organique, ce composé est utilisé comme intermédiaire dans la synthèse d'autres molécules complexes {svg_3}. Il est un élément clé dans la préparation de 2-{2-[4-(4-chloro-1,2-diphénylbut-1-ényl)phénoxy]éthoxy}éthanol et de ses isomères {svg_4}.

Industrie pharmaceutique

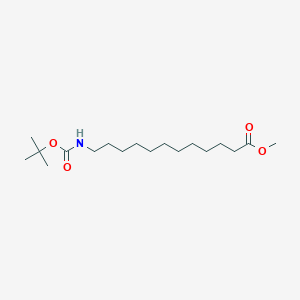

L'industrie pharmaceutique utilise ce composé dans le développement de nouveaux médicaments {svg_5}. Sa structure unique en fait un atout précieux dans la création de médicaments aux propriétés spécifiques {svg_6}.

Recherche sur le cancer

Ce composé est utilisé dans la recherche sur le cancer, en particulier dans l'étude des cancers du sein et de l'utérus {svg_7}. En tant que modulateur sélectif des récepteurs aux œstrogènes, il a le potentiel de fournir les avantages des œstrogènes sans les risques cancérigènes {svg_8}.

Recherche sur la maladie d'Alzheimer

Dans la recherche sur la maladie d'Alzheimer, ce composé est utilisé en raison de ses avantages potentiels dans la prévention de la maladie {svg_9}. Il a été démontré que les œstrogènes sont bénéfiques dans la prévention de la maladie d'Alzheimer {svg_10}.

Recherche sur les maladies cardiovasculaires

Ce composé est également utilisé dans la recherche sur les maladies cardiovasculaires {svg_11}. Il a été démontré que les œstrogènes abaissent les valeurs de LDL-cholestérol, prévenant ainsi les maladies cardiovasculaires {svg_12}.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with estrogen receptors, influencing their activity. This interaction can modulate the expression of estrogen-responsive genes, impacting cellular functions and processes . Additionally, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can inhibit certain enzymes, altering metabolic pathways and biochemical reactions within the cell .

Cellular Effects

The effects of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in cell proliferation, differentiation, and apoptosis . Moreover, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can affect the activity of various signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can bind to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, influencing gene transcription. Additionally, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting cellular functions .

Temporal Effects in Laboratory Settings

The effects of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Propriétés

IUPAC Name |

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra](/img/no-structure.png)